molecular formula C22H21ClN2OS B2656238 (3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone CAS No. 1223848-34-7

(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone

Cat. No. B2656238
CAS RN: 1223848-34-7
M. Wt: 396.93
InChI Key: VVUWKNBKIKRZQZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a thioxo group, a diazaspiro group, and a dimethylphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the diazaspiro group, which indicates a spirocyclic structure. Spirocyclic compounds are those in which two rings share a single atom. The thioxo group indicates the presence of a sulfur atom double-bonded to an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the thioxo group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Reactions

(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone is involved in various chemical synthesis processes and reactions. For example, it is used in the preparation of cyclopropenone oximes and their subsequent reaction with isocyanates to yield diazaspiro[2.3]hexenones (Yoshida et al., 1988). Such reactions are significant in the synthesis of complex organic compounds and have applications in medicinal chemistry.

Molecular Diversity and Structural Studies

The compound also plays a role in molecular diversity studies. For instance, it is used in the creation of various molecular structures, such as the formation of 7,9-diazaspiro[4.5]dec-1-enes, showcasing its utility in the exploration of new molecular frameworks (Han et al., 2020). Additionally, spectroscopic studies, such as FT-IR, Raman, and NMR, have been conducted on similar compounds to understand their molecular structure and properties, which are crucial for their application in various scientific fields (Arasu et al., 2019).

Antimicrobial and Anticancer Research

This compound and its derivatives have been explored for their potential antimicrobial and anticancer activities. The synthesis of novel compounds derived from this chemical has shown promising results against various microbial strains and cancer cell lines, indicating its potential in the development of new therapeutic agents (Hafez et al., 2016).

Photophysical Studies

Photophysical studies involving diazaspiro compounds related to this chemical have been conducted to understand their solvent effects and electronic properties. These studies are important for the application of these compounds in fields like photochemistry and materials science (Aggarwal & Khurana, 2015).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWKNBKIKRZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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